2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known as 1, 3-diazole and is an important core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole and its derivatives can be synthesized using various methods. For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical and biological properties . They are used in a variety of everyday applications and have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Novel Therapeutic Agents
Benzo[d]imidazole derivatives, similar in structure to the compound , have been extensively studied for their potential therapeutic effects. For instance, compounds exhibiting selective agonist activity at cannabinoid receptors, like the peripherally restricted cannabinoid CB2 receptor agonist, have shown promise in preventing cisplatin-induced nephrotoxicity, highlighting their potential in mitigating side effects of chemotherapy (Mukhopadhyay et al., 2016). This suggests that derivatives of benzo[d]imidazole could have significant applications in developing treatments for conditions related to or exacerbated by inflammation and oxidative stress.
Chemical Synthesis and Catalysis
Research on benzo[d]imidazole derivatives also extends to the field of chemical synthesis and catalysis, where these compounds serve as intermediates or catalysts in the formation of complex molecules. For example, the copper-catalyzed oxidative cyclization of 2-amino-azaarenes with lignin models, leading to the synthesis of 3-phenoxy imidazo heterocycles, showcases the versatility of benzo[d]imidazole derivatives in organic synthesis (Jian Zhang et al., 2017). Such reactions are pivotal for the development of novel materials and pharmaceuticals, demonstrating the broad utility of these compounds in chemical research.
Antimicrobial and Anti-inflammatory Applications
Benzo[d]imidazole derivatives are explored for their antimicrobial and anti-inflammatory properties, with several studies indicating their potential as dual-function agents. For instance, novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs have been evaluated for their in vitro and in vivo anti-inflammatory activity, with certain compounds showing potent activity against cyclooxygenase-2 enzyme, comparable to standard drugs like Ibuprofen (Shankar et al., 2017). This dual functionality is particularly valuable in the development of new therapeutics that can address both infection and inflammation simultaneously.
Material Science and Corrosion Inhibition
In material science, benzo[d]imidazole derivatives have been investigated for their corrosion inhibition properties, which are crucial for protecting metals and alloys in various industrial applications. Studies have shown that certain imidazole derivatives effectively prevent corrosion in acidic solutions, suggesting their potential use in coatings and treatments for metal preservation (Prashanth et al., 2021). This application is particularly relevant for industries where metal components are susceptible to degradation by acidic environments or by electrochemical processes.
Future Directions
Imidazole and its derivatives continue to be a major area of interest in medicinal chemistry due to their broad range of chemical and biological properties . They are being deployed in traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
2-cyclopropyl-1-(3-phenoxypropyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-2-7-16(8-3-1)22-14-6-13-21-18-10-5-4-9-17(18)20-19(21)15-11-12-15;/h1-5,7-10,15H,6,11-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODXNCFBTWAMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride |
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